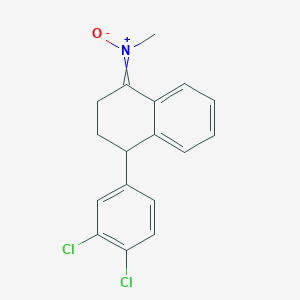

4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine Oxide

Description

4-(3,4-Dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine Oxide (CAS: PA 19 07610) is a key intermediate in the synthesis of sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and obsessive-compulsive disorder . Its structure consists of a 3,4-dichlorophenyl group attached to a partially saturated naphthalene ring system, with an N-methyl imine oxide functional group (Fig. 1). The molecular formula is C₁₇H₁₅Cl₂NO, and the molecular weight is 320.21 g/mol .

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c1-20(21)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYYNFHEAXHXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725008 | |

| Record name | 4-(3,4-Dichlorophenyl)-N-methyl-3,4-dihydronaphthalen-1(2H)-imine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209473-00-7 | |

| Record name | 4-(3,4-Dichlorophenyl)-N-methyl-3,4-dihydronaphthalen-1(2H)-imine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Schiff Base Intermediate

- The starting material is 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone.

- This ketone is reacted with aqueous monomethylamine in a suitable solvent such as ethylene glycol monomethyl ether.

- The reaction is conducted initially at 25–30°C for 30 minutes, then heated to 45°C and maintained for 5 hours to form the Schiff base, chemically known as N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine.

- After reaction completion, the mixture is cooled and treated with sodium hydroxide to neutralize.

- The reaction mixture is filtered through a hyflo bed and washed with methanol to remove impurities.

- The filtrate is acidified to pH 1–2 with hydrochloric acid, and the solvent is removed under reduced pressure.

- The residue is stirred with toluene, filtered, washed with water, and dried under reduced pressure at 50–55°C to yield the Schiff base intermediate.

Reduction to the Imine Oxide

- The Schiff base is subjected to catalytic hydrogenation in an alcohol solvent, typically methanol or ethanol.

- Catalysts such as palladium on carbon or platinum on carbon are used.

- Hydrogen pressure is maintained at about 2–5 kg/cm² for 5–8 hours.

- The reaction selectively reduces the imine to the corresponding amine, preserving stereochemistry to favor the cis isomer.

- After hydrogenation, the catalyst is filtered off, and the filtrate is acidified with hydrochloric acid.

- The product is concentrated under reduced pressure, isolated by stirring in an aromatic hydrocarbon solvent, washed with water, and dried at 50–55°C.

Oxidation to the Imine Oxide

- The imine oxide form is generated by selective oxidation of the imine nitrogen.

- Common oxidizing agents for this transformation include peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide under controlled conditions.

- The oxidation is carefully monitored to avoid over-oxidation or degradation of the aromatic rings.

- The reaction is typically performed in an inert solvent like chloroform or dichloromethane at low temperature.

- After completion, the reaction mixture is quenched, and the product is purified by crystallization or chromatography to obtain 4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine oxide with high purity.

| Step No. | Stage | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Schiff base formation | 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone, aqueous monomethylamine, ethylene glycol monomethyl ether, 25–45°C, 5 h | Schiff base intermediate | Controlled pH adjustment and filtration |

| 2 | Catalytic hydrogenation | Pd/C or Pt/C catalyst, methanol, H2 pressure 2–5 kg/cm², 5–8 h | Reduced amine intermediate (cis enriched) | Stereoselective reduction |

| 3 | Oxidation to imine oxide | Peracid or H2O2, inert solvent, low temperature | This compound | Careful control to prevent over-oxidation |

- The use of a Dean-Stark apparatus during Schiff base formation ensures removal of water and drives the equilibrium toward imine formation.

- The choice of solvent impacts reaction rate and purity; ethylene glycol monomethyl ether is preferred for Schiff base formation, while methanol is optimal for hydrogenation.

- Hydrogenation catalysts and conditions significantly affect the cis/trans isomer ratio, with Pd/C or PtO2 catalysts at moderate temperature favoring cis isomer formation up to a 12:1 ratio.

- Acidification and solvent selection during isolation steps are critical to minimize impurities such as deschlorosertraline and tetralone derivatives.

- Oxidation to the imine oxide requires precise control of oxidant equivalents and temperature to maximize yield and purity without side reactions.

The preparation of this compound involves a well-defined multi-step process starting from the ketone precursor through Schiff base formation, stereoselective hydrogenation, and controlled oxidation. Optimization of reaction conditions, solvents, catalysts, and purification steps is essential to achieve high purity and stereoselectivity, which are crucial for pharmaceutical applications related to sertraline synthesis.

This detailed synthesis approach is supported by diverse patent literature and chemical research, ensuring robust and scalable methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-imine oxides, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives related to this compound. Notably, it has shown effectiveness against various pathogens:

- Minimum Inhibitory Concentrations (MIC): Effective against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL for its most active derivatives.

- Mechanism of Action: The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival. The dichlorophenyl group enhances lipophilicity, facilitating better membrane penetration.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties:

- Mechanism of Action: The compound may inhibit specific kinases involved in cancer progression.

- Case Study: A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against breast cancer cell lines.

Therapeutic Implications

The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:

- Antidepressant Effects: It is noted as a key intermediate in the synthesis of sertraline, an antidepressant medication.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A study published in a peer-reviewed journal evaluated the efficacy of this compound against multi-drug resistant strains.

- Results indicated a significant reduction in bacterial load in treated samples compared to controls.

-

Anticancer Research:

- In vitro studies demonstrated that derivatives induced apoptosis in cancer cell lines with effective cytotoxicity (e.g., IC50 = 0.03 mM).

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine Oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Sertraline Intermediates and Analogs

Key Observations :

- The imine oxide distinguishes itself via oxidation of the imine group, enhancing polarity compared to the imine or ketone precursors .

- Stereochemistry is critical: The (1S,4S)-configuration in sertraline intermediates ensures pharmacological activity, whereas racemic mixtures (e.g., "外消旋盐酸舍曲林") are less therapeutically potent .

Comparative Reactivity

- Imine vs. Imine Oxide : The imine oxide’s oxidized nitrogen increases electrophilicity, facilitating downstream reactions like mandelate salt formation in sertraline purification .

- Ketone Precursor: The ketone (C₁₆H₁₂Cl₂O) undergoes amination with monomethylamine to form the imine intermediate .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Physical Properties

Biological Activity

4-(3,4-Dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine oxide, also known by its CAS number 79560-20-6, is a chemical compound that has garnered attention due to its potential biological activities. This compound is structurally related to Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The biological activity of this compound can be attributed to its interactions with various biological targets, influencing pathways related to neurotransmission and potentially exhibiting antioxidant properties.

- Molecular Formula : C17H15Cl2N

- Molecular Weight : 304.21 g/mol

- Melting Point : 243-247 °C

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 390.5 ± 42.0 °C at 760 mmHg

The primary mechanism of action for compounds like this compound is believed to involve the inhibition of serotonin reuptake in the synaptic cleft. This action increases the availability of serotonin in the brain, which is crucial for mood regulation. Additionally, preliminary studies suggest that this compound may exhibit antioxidant properties, which could provide neuroprotective effects.

Antidepressant Activity

Research indicates that derivatives of naphthalene imines can exhibit significant antidepressant-like effects in animal models. In a study assessing the efficacy of related compounds in the forced swim test and tail suspension test—two established models for evaluating antidepressant activity—results showed that these compounds significantly reduced immobility time compared to control groups, suggesting an antidepressant-like effect.

Antioxidant Activity

Antioxidant activity has been evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound demonstrated a dose-dependent scavenging effect on free radicals, indicating its potential as an antioxidant agent.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antidepressant Effects | In animal models, the compound reduced immobility time significantly in behavioral tests (forced swim and tail suspension tests), indicating potential antidepressant properties. |

| Antioxidant Activity Assessment | The compound showed effective radical scavenging activity in DPPH and ABTS assays, suggesting its role as an antioxidant. |

| Neuroprotective Effects | Related compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. |

Q & A

Q. What are the established synthetic routes for 4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine Oxide, and what are their limitations?

The compound is typically synthesized via a Vilsmeier-Haack reaction, where a dihydronaphthalene precursor reacts with a substituted dichlorophenyl group in the presence of a formylating agent. A key limitation is the sensitivity of the imine oxide group to hydrolysis, requiring anhydrous conditions and controlled temperature (25–40°C). Yield optimization often necessitates post-synthetic purification using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are most reliable for characterizing this compound?

High-resolution mass spectrometry (HRMS) and / NMR are critical for structural confirmation. For example, the imine oxide moiety exhibits distinct NMR shifts at δ 8.2–8.5 ppm (aromatic protons) and δ 3.1–3.4 ppm (N-methyl group). Purity assessment should combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to resolve degradation byproducts .

Q. What factors influence the compound’s stability during storage?

Stability is compromised by light, humidity, and elevated temperatures. Storage at −20°C under inert gas (argon) in amber vials is recommended. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation pathways, such as oxidation of the dihydronaphthalene ring or hydrolysis of the imine oxide group .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

A 2 factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) identifies critical parameters. For instance, temperature (60–80°C) and solvent polarity (DMF vs. THF) significantly impact yield and regioselectivity. Response surface methodology (RSM) further refines optimal conditions, reducing trial runs by 40% .

Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl signals) may arise from tautomerism or impurities. Use - COSY and HSQC experiments to confirm connectivity. Computational tools like density functional theory (DFT) can model tautomeric equilibria and predict spectral profiles, aligning experimental and theoretical data .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are effective. For example, docking into the active site of cytochrome P450 enzymes reveals steric clashes with the dichlorophenyl group, guiding structural modifications to improve binding. Free energy perturbation (FEP) calculations quantify affinity changes upon substituent alterations .

Q. How can in vitro assays differentiate between the compound’s mechanism of action and off-target effects?

Employ orthogonal assays:

- Enzyme inhibition : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cell-based assays : Use CRISPR-edited cell lines to validate target specificity via rescue experiments.

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies off-target protein interactions .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Process intensification : Switch from batch to flow chemistry for better heat/mass transfer.

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity early.

- In-line analytics : Use PAT (process analytical technology) tools (e.g., FTIR probes) for real-time monitoring .

Q. How can researchers validate the compound’s metabolic stability in hepatic models?

- In vitro : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.

- CYP inhibition screening : Use fluorogenic substrates to assess inhibition of CYP3A4/2D6.

- Reactive metabolite detection : Trapping assays with glutathione (GSH) identify electrophilic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.